molecular formula C7H12O5S2 B14764966 3,3-Bis(ethenylsulfonyl)-1-propanol

3,3-Bis(ethenylsulfonyl)-1-propanol

Cat. No.: B14764966
M. Wt: 240.3 g/mol
InChI Key: MFYNELQNYUWCJR-UHFFFAOYSA-N
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Description

3,3-Bis(ethenylsulfonyl)-1-propanol is an organic compound characterized by the presence of two ethenylsulfonyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(ethenylsulfonyl)-1-propanol typically involves the reaction of appropriate sulfonyl precursors with a propanol derivative under controlled conditions. One common method involves the use of ethenylsulfonyl chloride and 1-propanol in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(ethenylsulfonyl)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonyl hydrides, and various substituted propanol derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3,3-Bis(ethenylsulfonyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(ethenylsulfonyl)-1-propanol involves its interaction with specific molecular targets and pathways. The ethenylsulfonyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H12O5S2

Molecular Weight

240.3 g/mol

IUPAC Name

3,3-bis(ethenylsulfonyl)propan-1-ol

InChI

InChI=1S/C7H12O5S2/c1-3-13(9,10)7(5-6-8)14(11,12)4-2/h3-4,7-8H,1-2,5-6H2

InChI Key

MFYNELQNYUWCJR-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C(CCO)S(=O)(=O)C=C

Origin of Product

United States

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